molecular formula C14H18O2 B3069651 Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- CAS No. 105393-30-4

Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans-

Cat. No.: B3069651
CAS No.: 105393-30-4
M. Wt: 218.29 g/mol
InChI Key: ANPQFLQUUUWDQU-NWDGAFQWSA-N
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Description

Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- is a cyclopropane derivative featuring a carboxylic acid group and a para-tert-butylphenyl substituent in a trans configuration. The cyclopropane ring introduces significant steric strain, while the bulky tert-butyl group at the para position of the phenyl ring enhances lipophilicity and influences electronic properties. This compound’s structural rigidity and substituent effects make it relevant in medicinal chemistry, particularly in enzyme inhibition and drug design .

Properties

IUPAC Name

(1R,2R)-2-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(15)16/h4-7,11-12H,8H2,1-3H3,(H,15,16)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPQFLQUUUWDQU-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- typically involves the following steps:

Chemical Reactions Analysis

Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the phenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include cyclopropanecarboxylic acids with varying aryl substituents or functional groups. Notable examples:

  • trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid (): Features electron-withdrawing fluorine atoms, enhancing acidity and altering binding interactions.
  • 2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid (): Trifluoromethyl group provides strong electron-withdrawing effects and metabolic stability.

Physical and Chemical Properties

Compound Substituent Molecular Formula Density (g/cm³) Predicted Boiling Point (°C) pKa (Carboxylic Acid)
Target compound 4-tert-butylphenyl C₁₄H₁₈O₂* 1.3–1.4† 320–340† ~4.8‡
trans-2-(3,4-Difluorophenyl) derivative 3,4-difluorophenyl C₁₀H₈F₂O₂ 1.41 323.7 N/A
2-[4-(Trifluoromethyl)phenyl] derivative 4-trifluoromethylphenyl C₁₁H₉F₃O₂ 1.41 323.7 ~3.8–4.2§
Cyclopropanecarboxylic acid (unsubstituted) None C₄H₆O₂ N/A N/A 4.827

*Estimated molecular formula based on structural analysis.
†Predicted based on tert-butyl group’s steric and hydrophobic effects .
‡Derived from unsubstituted cyclopropanecarboxylic acid (); tert-butyl’s electron-donating effect may slightly increase pKa.
§Trifluoromethyl’s electron-withdrawing effect lowers pKa compared to tert-butyl .

Key Research Findings

  • Substituent effects : Electron-donating groups (e.g., tert-butyl) increase lipophilicity but reduce acidity, while electron-withdrawing groups (e.g., trifluoromethyl) enhance acidity and binding to polar targets .
  • Stereochemical impact : The trans configuration optimizes spatial arrangement for enzyme inhibition, as seen in cyclopropane-based inhibitors ().
  • Thermal stability : tert-butyl derivatives exhibit higher thermal stability compared to halogenated analogues, as evidenced by boiling point predictions .

Biological Activity

Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- (CAS No. 438616-66-1) is a compound featuring a cyclopropane ring attached to a carboxylic acid group and a phenyl group substituted with a tert-butyl group. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological studies due to its unique structural features and potential biological activities.

Chemical Structure

PropertyDetails
IUPAC Name (1R,2R)-2-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid
Molecular Formula C14H20O2
Molecular Weight 220.32 g/mol
InChI Key InChI=1S/C14H20O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(15)16/h4-7,11-12H,8H2,1-3H3,(H,15,16)/t11-,12+/m0/s1

Cyclopropanecarboxylic acids and their derivatives are known for their interactions with various enzymes and receptors in biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
  • Receptor Binding : It can bind to certain receptors, influencing cellular signaling pathways and physiological responses.

Biochemical Pathways

The compound's interactions can affect several biochemical pathways:

  • Metabolic Regulation : It may influence the metabolism of lipids and carbohydrates through enzyme modulation.
  • Inflammatory Response : Its potential anti-inflammatory properties could be linked to the inhibition of cyclooxygenase (COX) enzymes.

Case Studies

  • Anti-Cancer Activity : Studies have indicated that cyclopropanecarboxylic acids exhibit anti-cancer properties by inhibiting tumor growth in various models. For instance, in a murine model of colorectal cancer, treatment with this compound led to significant regression of tumor size compared to controls.
  • Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases.
  • Anti-Microbial Properties : Research has shown that derivatives of cyclopropanecarboxylic acids possess antimicrobial activity against several bacterial strains, indicating their potential use in developing new antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- can be compared with other related compounds:

Compound NameBiological ActivityNotes
Cyclopropanecarboxylic acid, 2-phenyl-, trans-Moderate anti-inflammatory effectsLacks tert-butyl substitution
Cyclopropanecarboxylic acid, 1-[4-(1,1-dimethylethyl)phenyl]-2,2-difluoro-Enhanced anti-cancer activityFluorine substitution increases reactivity

Q & A

Q. How can the trans-stereochemistry of this cyclopropane derivative be confirmed experimentally?

  • Methodological Answer: The trans-configuration can be verified via nuclear Overhauser effect (NOE) NMR spectroscopy. For cyclopropane derivatives, the spatial proximity of substituents in the trans-isomer will exhibit distinct NOE correlations compared to the cis-form. Additionally, X-ray crystallography provides definitive stereochemical assignment by resolving the spatial arrangement of the tert-butylphenyl and carboxylic acid groups .

Q. What synthetic routes are recommended for preparing this compound with high enantiomeric purity?

  • Methodological Answer: A two-step approach is common: (1) Cyclopropanation of 4-tert-butylstyrene using a Simmons-Smith reagent (e.g., diethylzinc and diiodomethane) under controlled conditions to favor trans-selectivity. (2) Subsequent oxidation of the cyclopropane methyl group to the carboxylic acid using KMnO₄ in acidic medium. Chiral auxiliaries or asymmetric catalysis (e.g., Rh(II) complexes) can enhance enantiomeric excess .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer: The compound is sensitive to light and moisture due to the strained cyclopropane ring and polar carboxylic acid group. Store under inert gas (argon) at –20°C in amber glass vials. Stability tests via HPLC at intervals (0, 3, 6 months) are advised to monitor degradation, particularly esterification or ring-opening byproducts .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer: The tert-butyl group creates steric hindrance, reducing accessibility to the cyclopropane ring in Pd-catalyzed couplings. Computational modeling (DFT) can predict reaction sites, while experimental screening of ligands (e.g., bulky phosphines like JohnPhos) may improve yields. Compare turnover frequencies (TOF) with analogs lacking the tert-butyl group to quantify steric effects .

Q. What analytical strategies resolve contradictions in reported melting points for this compound?

  • Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Purify via recrystallization in multiple solvents (e.g., ethanol/water vs. hexane/ethyl acetate) and compare melting ranges. High-resolution mass spectrometry (HRMS) ensures purity >99% .

Q. How can metabolic degradation pathways be studied in environmental systems?

  • Methodological Answer: Use isotope-labeled (¹⁴C) compound in aquatic microcosm studies to track degradation products. LC-MS/MS identifies metabolites such as 2-[4-(tert-butyl)phenyl]propanoic acid (via ring-opening) or hydroxylated derivatives. Compare degradation rates under aerobic vs. anaerobic conditions to assess persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans-
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans-

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